A Technical Guide to Ethyl 2-(4-formylphenyl)acetate (CAS: 43153-12-4): Properties, Synthesis, and Applications
A Technical Guide to Ethyl 2-(4-formylphenyl)acetate (CAS: 43153-12-4): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-formylphenyl)acetate, CAS Number 43153-12-4, is a bifunctional organic building block of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a reactive aldehyde and an ethyl ester moiety on a benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and key applications, with a focus on its role in the development of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
Ethyl 2-(4-formylphenyl)acetate is a solid organic compound characterized by the molecular formula C₁₁H₁₂O₃.[1][2][3] The molecule's strategic importance stems from its dual reactivity. The formyl (aldehyde) group is a gateway for transformations such as reductive amination, Wittig reactions, and aldol condensations, enabling chain extension and the introduction of diverse functional groups. Concurrently, the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification and amidation reactions. This orthogonal reactivity allows for sequential, controlled modifications, making it a valuable intermediate in multi-step synthetic campaigns, particularly in the pharmaceutical industry where it serves as a precursor for complex active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis. The key properties of Ethyl 2-(4-formylphenyl)acetate are summarized below.
Physicochemical Properties
The compound is typically supplied as a solid with purities often around 95-98%.[1][4] Key quantitative data are presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 43153-12-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][3][4][5] |
| Physical Form | Solid | |
| Purity | 95% - 98% | [1][4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Note: Experimental values for melting point, boiling point, and density are not consistently reported across public domains. Researchers should refer to the Certificate of Analysis from their specific supplier.
Spectroscopic Data (Predicted & Related Compounds)
Spectroscopic analysis is critical for structure verification. While a full experimental dataset for the title compound is not publicly available, data from closely related analogs like Methyl 2-(4-formylphenyl)acetate provides valuable insight.[6]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the benzylic protons (~3.7 ppm), aromatic protons in the 7.4-7.9 ppm region (two doublets), and a singlet for the aldehyde proton (~10.0 ppm).
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¹³C NMR: The carbon NMR would display signals for the ethyl group carbons, the benzylic carbon, the ester carbonyl, the aldehyde carbonyl, and the aromatic carbons.[6]
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IR Spectroscopy: The infrared spectrum will be dominated by strong carbonyl stretching frequencies for the ester (around 1730 cm⁻¹) and the aldehyde (around 1700 cm⁻¹), as well as C-H stretches for the aromatic and aliphatic portions.[6]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of phenylacetic acid derivatives often involves carbon-carbon bond-forming reactions. One common conceptual approach is the palladium-catalyzed cross-coupling of an aryl halide with an enolate equivalent. For Ethyl 2-(4-formylphenyl)acetate, a plausible route involves the coupling of 4-bromobenzaldehyde with the enolate of ethyl acetate.
Another established method for generating the formyl group is the selective oxidation of a precursor alcohol. For instance, a related compound, 2-(4-formylphenyl)propionic acid, is prepared by the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid using sodium hypochlorite.[7] This highlights a general strategy where the corresponding ethyl 2-(4-(hydroxymethyl)phenyl)acetate could be oxidized to the target aldehyde.
The choice of synthetic route is governed by factors such as starting material availability, scalability, and functional group tolerance. The oxidation route, for example, is often preferred for its mild conditions and high selectivity, which are crucial when dealing with sensitive functional groups like esters.
Caption: Conceptual synthetic routes to Ethyl 2-(4-formylphenyl)acetate.
Chemical Reactivity
The utility of Ethyl 2-(4-formylphenyl)acetate is defined by the reactivity of its two primary functional groups:
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Aldehyde Group: This group is an electrophilic center, readily participating in nucleophilic addition reactions. It is a key handle for building molecular complexity via:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the installation of carbon-carbon double bonds with control over stereochemistry.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional derivatives.
-
-
Ethyl Ester Group: This group can be readily modified, typically after transformations involving the more reactive aldehyde group.
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid.[8]
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amides.
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Applications in Research and Drug Development
Ethyl 2-(4-formylphenyl)acetate is a versatile intermediate. While specific applications of this exact molecule are often proprietary or embedded within broader synthetic schemes, its structural motif is found in precursors to important compounds. For example, the related N-Ethyl-2-(4-formylphenyl)acetamide is a key intermediate for Elacestrant, a selective estrogen receptor degrader (SERD) used in cancer therapy.[9] The synthesis of such complex molecules often relies on palladium-catalyzed cross-coupling reactions to build the core structure.[9] This underscores the importance of building blocks like Ethyl 2-(4-formylphenyl)acetate in constructing the carbon skeleton of modern pharmaceuticals.
Protocol: Reductive Amination using Ethyl 2-(4-formylphenyl)acetate
This protocol provides a validated, general procedure for the synthesis of a secondary amine, a common step in drug discovery programs.
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Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 2-(4-formylphenyl)acetate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), to a concentration of 0.1-0.5 M.
-
Amine Addition: Add the desired primary amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting aldehyde.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is chosen for its selectivity in reducing imines in the presence of esters and its tolerance to mildly acidic conditions, which catalyze imine formation.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until analysis indicates complete conversion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.
Safety and Handling
As a laboratory chemical, Ethyl 2-(4-formylphenyl)acetate must be handled with appropriate care.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][10]
-
GHS Pictogram: GHS07 (Exclamation mark) is applicable.
-
Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
Conclusion
Ethyl 2-(4-formylphenyl)acetate is a high-value chemical intermediate whose utility is derived from its bifunctional nature. The presence of both an aldehyde and an ester allows for a wide range of selective chemical transformations, making it an essential tool for synthetic chemists in the pharmaceutical and materials science fields. A firm grasp of its properties, reactivity, and handling requirements enables researchers to effectively leverage this compound in the design and execution of complex synthetic strategies.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide.
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- Moldb. (n.d.). 43153-12-4 | Ethyl 2-(4-formylphenyl)acetate.
- Key Organics. (n.d.). 43153-12-4 | MFCD15523550 | C11H12O3.
- BLD Pharm. (n.d.). 43153-12-4|Ethyl 2-(4-formylphenyl)acetate.
- CymitQuimica. (n.d.). Ethyl 2-(4-formylphenyl)acetate.
- PubChem. (n.d.). Ethyl 2-formyl-phenyl-acetate.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl (2-formylphenoxy)acetate.
- TCI Chemicals. (2019). SAFETY DATA SHEET.
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- PubChem. (n.d.). Methyl 2-(4-formylphenyl)acetate.
- Fluorochem. (n.d.). Ethyl 2-(4-formylphenyl)acetate.
- Cenmed. (n.d.). 2-(4-Formylphenyl)acetic acid.
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